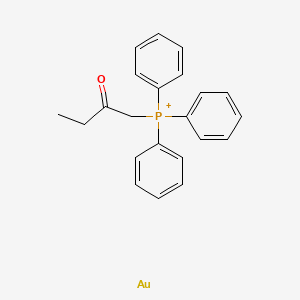

Gold;2-oxobutyl(triphenyl)phosphanium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53224-09-2 |

|---|---|

Molecular Formula |

C22H22AuOP+ |

Molecular Weight |

530.3 g/mol |

IUPAC Name |

gold;2-oxobutyl(triphenyl)phosphanium |

InChI |

InChI=1S/C22H22OP.Au/c1-2-19(23)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18H2,1H3;/q+1; |

InChI Key |

HOYOAUYLZCJALI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |

Origin of Product |

United States |

Synthetic Methodologies for Gold Complexes of 2 Oxobutyl Triphenyl Phosphanium

Synthesis of (2-Oxobutyl)(triphenyl)phosphonium Salts as Precursors

The initial and critical step in forming the target gold complex is the synthesis of the (2-oxobutyl)(triphenyl)phosphonium salt. This precursor serves as the foundation for the subsequent generation of the phosphorus ylide ligand.

Quaternization Reactions of Phosphines with Electrophiles

The primary method for synthesizing phosphonium (B103445) salts is the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), with a suitable alkyl halide. googleapis.com This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.orgyoutube.comyoutube.comlumenlearning.com

For the synthesis of the (2-oxobutyl)(triphenyl)phosphonium salt, an appropriate electrophile such as a 1-halo-2-butanone (e.g., 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone) is required. The reaction is typically performed by heating the triphenylphosphine and the alkyl halide, often in a non-polar solvent like toluene (B28343) or benzene. youtube.com The phosphonium salt, being ionic, is generally insoluble in these solvents and precipitates out of the solution upon cooling, allowing for easy isolation. youtube.com The reaction rate is dependent on the nature of the halogen, with reactivity following the trend I > Br > Cl. googleapis.comgoogle.com

Table 1: Quaternization Reaction for (2-Oxobutyl)(triphenyl)phosphonium Salt Synthesis

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Generation of Phosphonium Ylides via Deprotonation

A phosphorus ylide is a neutral, zwitterionic molecule containing a carbanion adjacent to a phosphonium cation. libretexts.org These ylides are key intermediates in reactions such as the Wittig olefination and are crucial for the synthesis of the target gold complex. wikipedia.orgyoutube.com They are generated by the deprotonation of the corresponding phosphonium salt. lumenlearning.com

The α-hydrogens on the carbon adjacent to the positively charged phosphorus atom in the (2-oxobutyl)(triphenyl)phosphonium salt are acidic. libretexts.org Treatment with a strong base removes one of these protons to form the 2-oxobutyl(triphenyl)phosphorane ylide. libretexts.orgcsic.es Commonly used strong bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and sodium amide (NaNH₂). lumenlearning.comcsic.esmasterorganicchemistry.com The resulting ylide has two resonance structures, one with a P-C single bond and formal charges, and another with a P=C double bond, which is possible due to the ability of phosphorus to expand its valence shell. libretexts.org

Table 2: Ylide Generation via Deprotonation

| Reactant | Base | Product | By-products |

|---|

Complexation Strategies for Gold-2-Oxobutyl(triphenyl)phosphanium Species

With the phosphorus ylide in hand, the next stage involves its coordination to a gold(I) center. The carbanionic character of the ylide makes it an excellent ligand for soft metal ions like Au(I).

Mononuclear Gold(I) Complex Synthesis

The synthesis of mononuclear gold(I) complexes featuring phosphorus ylide ligands is a well-established area of organometallic chemistry. These complexes are typically linear, two-coordinate species.

A direct and common method for synthesizing neutral gold(I)-ylide complexes involves the reaction of the phosphorus ylide with a gold(I) halide precursor that contains a labile, or easily displaced, ligand. nih.gov A frequently used precursor is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. acs.orgmdpi.com

In this reaction, the nucleophilic carbon of the 2-oxobutyl(triphenyl)phosphorane ylide attacks the gold(I) center, displacing the tetrahydrothiophene (B86538) (tht) ligand and the chloride ion to form a stable Au-C bond. The resulting product is a neutral, linear mononuclear complex, chloro(2-oxobutyl(triphenyl)phosphorane)gold(I). An alternative approach involves first reacting the phosphonium salt with the gold precursor, followed by in-situ deprotonation to form the gold-ylide complex. csic.esacs.org

Table 3: Synthesis of Neutral Mononuclear Gold(I) Complex

| Gold Precursor | Ylide Ligand | Solvent | Product |

|---|

To generate cationic gold(I) complexes, a halide abstraction strategy is often employed. This involves the use of a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver perchlorate (B79767) (AgClO₄), to remove a halide ligand from the gold coordination sphere. csic.esacs.orgacs.org

This method can be applied to a pre-formed neutral complex like chloro(2-oxobutyl(triphenyl)phosphorane)gold(I). The addition of a silver salt results in the precipitation of the corresponding silver halide (e.g., AgCl), which is driven by the formation of a strong lattice. This abstraction generates a coordinatively unsaturated, cationic gold(I) center, [Au(2-oxobutyl(triphenyl)phosphorane)]⁺, which is stabilized by a non-coordinating counter-anion from the silver salt (e.g., OTf⁻). researchgate.netresearchgate.net This cationic species can then be isolated or used for further reactions.

Table 4: Synthesis of Cationic Mononuclear Gold(I) Complex

| Gold Complex | Silver Salt | Solvent | Product |

|---|

Dinuclear and Polynuclear Gold Complex Formation

The formation of dinuclear and polynuclear gold complexes with 2-oxobutyl(triphenyl)phosphanium and related ylides is a subject of significant interest due to the potential for unique electronic and catalytic properties arising from metal-metal interactions.

The synthesis of dinuclear gold(II,II) and gold(III,III) complexes often proceeds through the oxidative addition to a dinuclear gold(I) precursor. While specific examples with the 2-oxobutyl(triphenyl)phosphanium ligand are not extensively documented, the principles can be inferred from related systems. For instance, dinuclear gold(I) complexes with bridging ylide ligands can be oxidized to yield stable Au(II)-Au(II) or Au(III)-Au(III) species.

The general approach involves the reaction of a dinuclear gold(I) ylide complex with a suitable oxidizing agent. The choice of oxidant and the stoichiometry of the reaction are critical in determining the final oxidation state of the gold centers. For example, the controlled addition of halogens or other oxidative reagents can lead to the stepwise oxidation of the gold centers.

Table 1: Synthetic Routes to Dinuclear Gold(II,II) and Gold(III,III) Ylide Complexes

| Precursor Complex | Oxidizing Agent | Resulting Complex | Gold Oxidation State | Reference |

| Dinuclear Au(I) ylide complex | Mild Oxidant (e.g., I₂) | Dinuclear Au(II,II) ylide complex | II, II | rsc.org |

| Dinuclear Au(I) ylide complex | Strong Oxidant (e.g., Cl₂, Br₂) | Dinuclear Au(III,III) ylide complex | III, III | rsc.org |

Note: This table is illustrative of general synthetic strategies for analogous systems.

Detailed research has shown that the stability of these higher-valent dinuclear complexes is often enhanced by the bridging ylide ligands, which can accommodate the changes in coordination geometry and electronic structure of the gold centers upon oxidation. rsc.org

The controlled formation of cyclic trinuclear gold(I) metallacyles represents a sophisticated synthetic challenge. Research on related metalated phosphorus ylides has demonstrated the feasibility of constructing these elegant supramolecular structures. nih.govacs.orgnih.gov A key strategy involves the use of precursor complexes that can be induced to cyclize.

A recently developed one-pot synthesis method offers a streamlined route to these intriguing trimers. nih.govnih.gov This approach utilizes a silver salt, such as silver acetate (B1210297) (Ag(acac)), which acts as both a halogen abstractor and a base. nih.govnih.gov This dual role facilitates the deprotonation of the phosphonium ylide precursor and the removal of a halide ligand from a gold(I) center, promoting the formation of the trinuclear metallacycle.

The initial step often involves the synthesis of a mononuclear or dinuclear gold(I) complex bearing the ylide ligand and a labile group. nih.govnih.gov Subsequent treatment with a base and a halide scavenger can then trigger the cyclization process. The reaction conditions, including solvent and temperature, are crucial for achieving high yields of the desired cyclic trinuclear product.

Table 2: Key Steps in the Formation of a Cyclic Trinuclear Gold(I) Metallacycle

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Precursor Synthesis | [AuCl(PR₃)] + Ylide | Formation of a mononuclear gold(I) ylide complex | nih.govacs.org |

| 2. Deprotonation & Halide Abstraction | Ag(acac) or NaH/AgOTf | Generation of a reactive gold(I) ylide species | nih.govnih.gov |

| 3. Cyclization | Self-assembly of three [Au(ylide)] units | Formation of the trinuclear metallacycle | nih.govnih.gov |

Note: This table is based on the synthesis of an analogous cyclic trinuclear gold(I) complex.

The structural characterization of these trinuclear species, often by X-ray crystallography, confirms the cyclic arrangement of the three gold atoms bridged by the ylide ligands. nih.govnih.gov

Control of Gold Oxidation State in Synthesis

The ability to control the oxidation state of gold in complexes with 2-oxobutyl(triphenyl)phosphanium and its analogues is fundamental to tuning their reactivity and properties. Gold complexes are most commonly found in the +I and +III oxidation states, with the +II state being less common but accessible, particularly in dinuclear structures. rsc.org

The synthesis of gold(I) ylide complexes is typically achieved by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the ylide. rsc.org The ylide acts as a neutral two-electron donor ligand, displacing the weakly bound tht ligand to form a stable, often linear, gold(I) complex.

The oxidation of these gold(I) complexes to gold(III) can be accomplished through the use of various oxidizing agents. rsc.orgrsc.org For instance, the reaction of a mononuclear gold(I) ylide complex with chlorine (Cl₂) leads to the corresponding square-planar gold(III) complex. rsc.org The choice of the oxidizing agent is critical, as stronger oxidants are generally required to overcome the high redox potential of the Au(I)/Au(III) couple. nih.gov

The formation of dinuclear gold(II,II) complexes often involves a one-electron oxidation of each gold(I) center in a dinuclear precursor. rsc.org This can be achieved with milder oxidizing agents and is often facilitated by the presence of aurophilic interactions in the starting dinuclear gold(I) complex.

Table 3: Reagents for Controlling Gold Oxidation State in Ylide Complexes

| Desired Oxidation State | Starting Material | Reagent(s) | Key Transformation | Reference |

| Gold(I) | [AuCl(tht)] | Ph₃PCHC(O)Et | Ligand Substitution | rsc.org |

| Gold(III) | Gold(I) ylide complex | Cl₂, Br₂ | Oxidative Addition | rsc.orgrsc.org |

| Gold(II,II) (dinuclear) | Dinuclear Gold(I) ylide complex | Mild Oxidant (e.g., I₂) | One-electron oxidation per Au center | rsc.org |

The electronic and steric properties of the ylide ligand itself can also influence the stability of different oxidation states. rsc.org Electron-donating ylides can help to stabilize higher oxidation states by increasing the electron density at the gold center.

Structural Elucidation and Characterization of Gold 2 Oxobutyl Triphenyl Phosphanium Complexes

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Confirmation

Multinuclear NMR spectroscopy is a cornerstone technique for confirming the covalent framework of gold-phosphonium ylide complexes in solution. nih.gov

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments. The protons of the triphenylphosphine (B44618) group typically appear as a complex multiplet in the aromatic region (δ 7.5–8.0 ppm). nih.govorientjchem.org The protons of the 2-oxobutyl chain exhibit characteristic shifts. The methylene (B1212753) protons adjacent to the ylidic carbon and the carbonyl group, as well as the terminal methyl protons, will have distinct chemical shifts and coupling patterns that confirm the integrity of the butyl chain. nih.gov For instance, the methine proton on the ylidic carbon often appears as a doublet due to coupling with the phosphorus atom, with a typical coupling constant ³JPH in the range of 18-20 Hz. orientjchem.org

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms. The ylidic carbon (P=C) bonded to gold is a key diagnostic signal, often appearing as a doublet due to P-C coupling. The carbonyl carbon (C=O) signal is also characteristic. The phenyl carbons of the PPh₃ group show a distinct pattern of four signals, with their chemical shifts and P-C coupling constants providing insight into the electronic environment of the phosphorus atom. researchgate.net Evidence for a covalent Au-C bond can be supported by a downfield shift for the carbon nucleus in the ipso position to the gold atom. nih.gov

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for these compounds. A single resonance confirms the presence of one phosphorus environment. For a gold(I) complex, the coordination of the ylide to the metal center results in a significant change in the chemical shift compared to the free ylide. orientjchem.org The ³¹P chemical shift for phosphonium (B103445) ylides is typically observed in the range of δ +5 to +25 ppm. orientjchem.orgmdpi.com

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H | PPh₃ | 7.5 - 8.0 (m) | - | nih.govorientjchem.org |

| ¹H | P-CH | ~5.0 (d) | ³JPH ≈ 18-20 | orientjchem.org |

| ¹³C | P=C (Ylidic) | ~84 (d) | ¹JPC ≈ 113 | mdpi.com |

| ¹³C | C=O (Keto) | ~190-200 | ²JPC ≈ 4-10 | mdpi.com |

| ¹³C | PPh₃ (ipso-C) | ~125 (d) | ¹JPC ≈ 92 | mdpi.com |

| ³¹P | P=C-Au | +5 to +25 (s) | - | orientjchem.orgmdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the complex, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. The fragmentation patterns observed in tandem MS/MS experiments offer valuable structural information. nih.gov

For a Gold;2-oxobutyl(triphenyl)phosphanium complex, characteristic fragmentation pathways can be predicted:

α-cleavage: The primary fragmentation mode for ketones is α-cleavage on either side of the carbonyl group. This would lead to the loss of an ethyl radical (M-29) or a propyl radical (M-43). miamioh.edu

Phosphonium Group Fragmentation: The triphenylphosphonium moiety is very stable. Fragmentation may involve the loss of phenyl groups. nih.govacs.org A common fragment observed for triphenylphosphine derivatives is the triphenylphosphine oxide ion ([TPPO]+•, m/z 278) if rearrangement occurs. nih.gov

Loss of Neutral Molecules: The loss of neutral molecules such as carbon monoxide (CO) from the keto group is a common pathway for carbonyl compounds. miamioh.edu

Metal-Ligand Cleavage: Cleavage of the Au-C bond would separate the gold atom from the organic ylide ligand.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the complex. The most diagnostic absorption is that of the carbonyl (C=O) group in the 2-oxobutyl moiety. spectroscopyonline.com

In stabilized phosphorus ylides, the C=O stretching frequency is significantly lowered compared to typical aliphatic ketones (which appear at 1715-1740 cm⁻¹). pg.edu.pllibretexts.org This shift to lower wavenumber (typically 1530–1650 cm⁻¹) is due to the delocalization of the negative charge from the ylidic carbon onto the carbonyl oxygen, which reduces the double-bond character of the C=O bond. uchile.clacs.org Other important bands include the P-C stretching vibrations and the characteristic absorptions of the phenyl rings of the triphenylphosphine group. mdpi.com

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H stretch (aromatic) | PPh₃ | 3050 - 3100 | nih.gov |

| C-H stretch (aliphatic) | Butyl chain | 2850 - 3000 | libretexts.org |

| C=O stretch (conjugated keto-ylide) | C=O | 1530 - 1650 | pg.edu.pluchile.cl |

| C=C stretch (aromatic) | PPh₃ | 1450 - 1600 | nih.gov |

| P-C stretch | P-Ph, P-C(ylide) | ~850, ~1100 | mdpi.com |

UV/Visible Spectroscopy for Electronic Transitions

UV/Visible absorption spectroscopy provides insights into the electronic structure of the gold complex. The spectra of gold(I) ylide complexes are typically characterized by intense absorptions in the UV region. acs.org These bands can be assigned to several types of electronic transitions:

Intraligand (π → π) transitions:* These high-energy transitions are associated with the aromatic rings of the triphenylphosphine ligand and the conjugated keto-ylide system. acs.orgmdpi.com

Ligand-to-Metal Charge Transfer (LMCT): Transitions involving the promotion of an electron from a ligand-based orbital (e.g., the ylidic carbon) to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): These transitions can occur from a filled d-orbital on the gold(I) center to an empty π* orbital on the ylide ligand. nih.gov

Some related gold(I) phosphonium ylide complexes are known to be luminescent, with emissions attributed to metal-centered (MC) or charge-transfer excited states. acs.org The specific energies of these transitions are sensitive to the nature of the ligands and the geometry of the complex. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Analysis of Gold-Phosphonium Ylide Complexes

For gold(I) complexes of the type [Au(ylide)(L)]ⁿ⁺, where the ylide is C-bound, a two-coordinate, linear geometry around the gold(I) center is expected. nih.gov The C-Au-P bond angle would be very close to the ideal 180°. acs.org The Au-C bond length to the ylidic carbon and the Au-P bond length are key parameters that characterize the metal-ligand bonding. nih.gov

A significant feature in the crystal structures of many gold(I) compounds is the presence of aurophilic interactions, which are weak, attractive forces between adjacent gold(I) centers (Au···Au distances typically < 3.5 Å). acs.orgacs.orgmdpi.com These interactions can lead to the formation of dimers or extended supramolecular structures in the crystal lattice and can influence the photophysical properties of the complex. acs.orgmdpi.com

| Parameter | Typical Value | Reference |

|---|---|---|

| Coordination Geometry | Linear, 2-coordinate | acs.orgnih.gov |

| C-Au-P Bond Angle | 173 - 180° | acs.org |

| Au-C Bond Length | ~2.06 Å | |

| Au-P Bond Length | ~2.24 Å | |

| Aurophilic Au···Au Distance | 2.9 - 3.5 Å | acs.orgacs.orgmdpi.com |

Determination of Coordination Geometries and Bond Parameters (e.g., Au-C, Au-P Bond Lengths)

Gold(I) complexes with phosphorus ylides typically exhibit a linear coordination geometry around the gold center. This linearity is a hallmark of d¹⁰ metal centers like Au(I). The primary coordination sphere involves a covalent bond between the gold atom and the carbanionic carbon of the ylide, and another bond to a phosphine (B1218219) ligand, in this case, triphenylphosphine.

Detailed crystallographic data from analogous compounds provide insight into the expected bond lengths. For instance, in a dinuclear gold(I) complex bridged by a carbonyl-stabilized phosphorus ylide, [{Au(PPh₃)}₂{μ-C(PPh₃)CO₂Et}]ClO₄, the gold centers are coordinated to the ylidic carbon and a triphenylphosphine ligand . While this is a bridged system, the fundamental Au-C and Au-P interactions are relevant.

In mononuclear gold(I) phosphine complexes, the Au-P bond lengths are well-characterized. For example, in chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I), the Au-P bond length is 2.226 (2) Å nih.gov. Similarly, in various [AuCl(PR₃)] complexes, the Au-P distances are typically in the range of 2.23 to 2.25 Å. The Au-C bond length in gold(I) ylide complexes is influenced by the nature of the ylide and the other ligands attached to the gold center. In gold(I) carbene complexes, which share similarities with ylide complexes, Au-C bond lengths can vary, for instance, being around 2.053 Å when a strong trans-influence ligand like PMe₃ is present nih.gov.

The coordination geometry around the phosphorus atom of the triphenylphosphine ligand is expected to be a slightly distorted tetrahedron nih.gov.

The following table summarizes typical bond parameters observed in analogous gold(I) phosphonium ylide and phosphine complexes.

| Bond | Typical Length (Å) | Compound Class |

| Au-P | 2.226 - 2.371 | Gold(I) phosphine/phosphanide complexes |

| Au-C (ylide) | ~2.05 - 2.11 | Gold(I) carbene/ylide complexes |

| P-C (ylide) | ~1.76 | Carbonyl-stabilized phosphorus ylide complexes |

| Au-Cl | ~2.287 | Chloro(phosphine)gold(I) complexes |

Note: The data presented is based on crystallographic studies of analogous compounds and serves as a predictive model for the title compound.

Analysis of Aurophilic and Other Non-Covalent Interactions in Crystal Packing

A significant feature in the crystal packing of many gold(I) complexes is the presence of aurophilic interactions. These are weak, attractive forces between gold(I) centers, with energies comparable to hydrogen bonds mdpi.com. These interactions lead to Au···Au distances that are shorter than the sum of their van der Waals radii (approximately 3.6 Å).

In the dinuclear gold(I) complex [{Au(PPh₃)}₂{μ-C(PPh₃)CO₂Et}]ClO₄, a short Au···Au contact of 2.892(2) Å is observed, which is indicative of a significant aurophilic interaction . In other dimeric gold(I) complexes, Au···Au distances have been reported in the range of 2.9977(6) Å to 3.1680(5) Å mdpi.com. Three-coordinate gold(I) complexes have also been shown to engage in aurophilic interactions, with Au–Au bond lengths of 3.0903(6) and 3.249(1) Å having been reported nih.gov. The presence and strength of these interactions are highly dependent on the steric and electronic properties of the ligands surrounding the gold centers.

Besides aurophilic interactions, other non-covalent forces play a crucial role in the crystal packing of these complexes. C—H···π interactions are commonly observed, where hydrogen atoms from the phenyl rings of the triphenylphosphine ligands interact with the π-systems of adjacent molecules nih.gov. These interactions contribute to the formation of complex three-dimensional networks in the solid state. In some ylide-substituted phosphine gold(I) complexes, arene-gold interactions have been suggested to contribute to the stability of the cationic species researchgate.net.

The table below provides a summary of observed non-covalent interactions in related gold(I) complexes.

| Interaction Type | Typical Distance (Å) | Significance in Crystal Packing |

| Aurophilic (Au···Au) | 2.892 - 3.249 | Formation of dimers, chains, and other supramolecular assemblies |

| C—H···π | Variable | Links molecules into extended networks |

| Arene-Gold | Variable | Stabilization of cationic gold centers |

Stereochemical Characterization, including Chiral Configurations

The stereochemistry of "this compound" is of particular interest due to the presence of a stereocenter at the C3 position of the 2-oxobutyl chain (depending on the substitution pattern, which is not specified but implied by the potential for chirality). If this carbon atom is chiral, the complex can exist as a pair of enantiomers or diastereomers.

While specific studies on the stereochemical characterization of this exact compound are not available, insights can be drawn from research on other chiral gold(I) complexes. The synthesis of chiral gold(I) complexes is an active area of research, particularly for applications in asymmetric catalysis beilstein-journals.org.

In cases where a chiral ligand is coordinated to a gold(I) center, the resulting complex will be chiral. For the title compound, the chirality would be inherent to the phosphonium ylide ligand itself. The coordination to the gold(I) center would then produce a chiral organometallic complex. The absolute configuration of such a complex would be described using the Cahn-Ingold-Prelog priority rules for the chiral center in the ligand.

The characterization of the chiral configurations of such complexes would typically involve techniques such as X-ray crystallography on a single crystal of an enantiopure sample, or through the use of chiral chromatography to separate the enantiomers. Spectroscopic methods like circular dichroism (CD) spectroscopy can also be employed to study the chiroptical properties of these molecules.

In a related context, a chiral trinuclear gold(I) metallacycle has been reported, where the chirality arises from the arrangement of the ligands around the metal centers, resulting in an RRS absolute configuration for one of the stereoisomers nih.gov. This demonstrates that complex stereochemical arrangements are possible in gold(I) ylide chemistry.

Coordination Chemistry and Electronic Properties of Gold 2 Oxobutyl Triphenyl Phosphanium Systems

Ligand Properties of 2-Oxobutyl(triphenyl)phosphanium Ylide

Phosphorus ylides are a significant class of ligands in organometallic chemistry, characterized by a carbanion bonded directly to a positively charged phosphorus atom. nih.gov The 2-oxobutyl(triphenyl)phosphanium inner salt, an example of a keto-stabilized ylide, exhibits distinct electronic and steric properties that dictate its coordination behavior with gold centers.

Ylide-substituted phosphines (YPhos) are recognized as exceptionally strong σ-donating ligands, a result of electron donation from the ylide moiety to the phosphorus center. nih.govnih.gov Their donor strength is often comparable to, or even surpasses, that of N-heterocyclic carbenes (NHCs), which are themselves a class of very strong σ-donors. nih.govnih.govnih.gov This potent electron-donating ability makes ylide ligands highly effective at stabilizing metal centers and influencing their catalytic activity. nih.govresearchgate.net The high donor capacity of ylide-functionalized phosphines has been leveraged in gold catalysis to achieve high turnover numbers in various transformations. researchgate.net

The electronic properties of these ligands can be quantified using parameters such as the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of corresponding nickel or rhodium carbonyl complexes. acs.org Ylide-substituted phosphines generally exhibit low TEP values, indicative of their strong electron-donating nature. nih.govacs.org The strong σ-donation from the ylidic carbon atom significantly increases the electron density at the coordinated metal center.

| Ligand Type | Example Ligand | TEP (cm⁻¹) | Reference |

|---|---|---|---|

| Ylide-Substituted Phosphine (B1218219) (Acyclic) | keYPhos | 2050.1 | nih.govacs.org |

| Ylide-Substituted Phosphine (Cyclic) | L1 (Cyclic Ylide Backbone) | 2057.1 | nih.govacs.org |

| Trialkylphosphine | PCy₃ | 2056.1 | nih.gov |

Note: A lower TEP value corresponds to a stronger net electron-donating capacity.

The steric profile of the 2-oxobutyl(triphenyl)phosphanium ylide is dominated by the three phenyl groups attached to the phosphorus atom. These bulky substituents create significant steric hindrance around the coordinating ylidic carbon. This steric bulk plays a crucial role in the coordination chemistry of the ligand, influencing the geometry of the resulting metal complex and its stability. nih.gov

The presence of a carbonyl (keto) group at the beta-position to the phosphorus atom is a defining feature of the 2-oxobutyl(triphenyl)phosphanium ylide. This group significantly influences the ligand's electronic structure and reactivity through resonance stabilization. The negative charge on the ylidic carbon can be delocalized onto the electronegative oxygen atom of the carbonyl group. organic-chemistry.orgadichemistry.com

This resonance stabilization has two major consequences:

Increased Stability: Keto-stabilized ylides are more stable and easier to handle than their non-stabilized (e.g., alkyl-substituted) counterparts. adichemistry.comrsc.org

Reduced Reactivity: The delocalization of the negative charge makes the ylide less nucleophilic and less basic. organic-chemistry.orgmasterorganicchemistry.com Consequently, carbonyl-stabilized ylides are considered poor donor ligands compared to non-stabilized ylides. rsc.org This reduced reactivity means they are less prone to side reactions and can form stable, well-defined complexes. rsc.org

The equilibrium between the ylide and enolate resonance forms is a key aspect of their chemistry. acs.org This stabilization distinguishes their coordination chemistry from that of more reactive, non-stabilized ylides.

Redox Behavior and Gold Oxidation States in Ylide Complexes

The strong σ-donating character of ylide ligands allows them to support gold in various oxidation states, most commonly the +1 and +3 states. The intermediate +2 state, while rare for mononuclear species, has been observed in dinuclear gold complexes stabilized by ylide and other bridging ligands. brandeis.eduresearchgate.net

Gold(I) has a d¹⁰ electron configuration, which strongly favors a two-coordinate, linear geometry to minimize ligand-ligand repulsion. acs.orgshu.ac.ukresearchgate.net When coordinated with ylide ligands, Au(I) centers consistently adopt this preferred geometry, with C-Au-L bond angles close to 180°. nih.govnih.govacs.org

Numerous crystal structures of gold(I) complexes with phosphorus ylides confirm this linear coordination. acs.orgresearchgate.net The Au-C bond distances are typical for Au(I)-ylide complexes. nih.gov Due to the d¹⁰ configuration, where all electron spins are paired, these two-coordinate gold(I) complexes are characteristically diamagnetic.

| Complex | Bond | Value | Reference |

|---|---|---|---|

| [Au{CH(PPh₂Me)₂}(C₆F₅)]CF₃SO₃ | P-C-P Angle | 119.1(3)° | researchgate.net |

| Coordination Geometry | Linear | researchgate.net | |

| [{AuCH(PPh₂Me)(Ph₂P)}₃]³⁺ | C-Au-P Angle Range | 173.1(2)° to 176.0(2)° | nih.govacs.org |

| Coordination Geometry | Linear at each Au center | nih.govacs.org |

The gold(II) oxidation state, with its d⁹ electron configuration, is generally unstable for mononuclear species, which tend to disproportionate. researchgate.net However, the formation of dinuclear complexes with a supporting Au-Au bond can stabilize this oxidation state. researchgate.netsci-hub.ru These Au(II)-Au(II) species are paramagnetic due to the presence of an unpaired electron in the d⁹ configuration.

Ylide ligands, along with amidinates and thiolates, have been successfully used to synthesize and stabilize dinuclear gold(II) complexes. brandeis.edusci-hub.ru These compounds can often be prepared via oxidative addition reactions (e.g., with halogens) to a dinuclear gold(I) precursor. sci-hub.ru The resulting complexes feature a formal Au-Au single bond, creating a stable d⁹-d⁹ system. sci-hub.ru The study of these paramagnetic gold(II) species provides insight into the redox chemistry of gold and its potential role in catalytic cycles. brandeis.edu

Gold(III) Complexes: Four-Coordinate, Square Planar, and Diamagnetic Character

Gold(III) centers, with a d⁸ electron configuration, predominantly form four-coordinate complexes that exhibit a square planar geometry. uea.ac.ukresearchgate.net This geometric preference is a consequence of the significant energy separation between the d-orbitals in a square planar ligand field. In this arrangement, the four ligands occupy the corners of a square around the central gold atom.

The square planar geometry is characteristic of Gold(III) complexes with a variety of ligands, including phosphorus ylides. researchgate.netmdpi.com In the context of a "Gold;2-oxobutyl(triphenyl)phosphanium" cation, where the ylide carbon of the 2-oxobutyl(triphenyl)phosphanium ligand forms a bond with the gold center, this coordination is maintained. The other three coordination sites would be occupied by other ligands, such as halides or other organic moieties, to complete the square planar arrangement.

A key electronic feature of these square planar d⁸ complexes is their diamagnetism. studyraid.comdalalinstitute.com The large energy gap between the lower-lying d-orbitals (d_xz_, d_yz_, d_z²_) and the high-energy d_x²-y²_ orbital in a square planar field leads to the pairing of all eight d-electrons in the lower energy orbitals. libretexts.orgresearchgate.net This results in a total electron spin of zero, and consequently, the complex is repelled by a magnetic field, a characteristic of diamagnetic substances. studyraid.com This diamagnetic nature is a direct consequence of the electronic structure dictated by the square planar coordination geometry.

| Complex | Au-C Bond Length (Å) | Au-L (trans to C) Bond Length (Å) | C-Au-L Bond Angle (°) | Reference |

|---|---|---|---|---|

| [Au(C₆Cl₂F₃)₃(tht)] | 2.035 - 2.073 | 2.390 (Au-S) | 177.27 | mdpi.com |

| [Au₂(μ-ylide)₂(S₂C₆H₄)₂] | - | - | - | researchgate.net |

| [PPN][Au(C₆Cl₂F₃)₃(μ-PPh₂)AuCl] | 2.058 - 2.076 | 2.371 (Au-P) | 171.13 | researchgate.net |

Metal-Ligand Bonding Insights for Gold-2-Oxobutyl(triphenyl)phosphanium Linkages

The bond between gold and carbon in organogold complexes, including those with phosphorus ylide ligands, is predominantly covalent in nature. uea.ac.ukwpmucdn.com This is attributed to relativistic effects that influence the electronic structure of gold. uea.ac.uk These effects cause a contraction of the 6s orbital and an expansion of the 5d orbitals, allowing for more effective orbital overlap and the formation of strong, covalent bonds with carbon. wpmucdn.com

In a "this compound" complex, the bond between the Gold(III) center and the ylidic carbon of the ligand is a strong, covalent σ-bond. This has been substantiated by both experimental techniques, such as solid-state NMR, and theoretical calculations. nih.gov The covalent nature of the Au-C bond contributes significantly to the stability of these organometallic compounds. The length of the Au-C bond can vary depending on the other ligands present and the electronic properties of the ylide, but it typically falls within a range that is indicative of a covalent interaction.

| Complex Type | Representative Au-C Bond Length (Å) | Reference |

|---|---|---|

| Au(III)-Aryl | 2.035 - 2.076 | mdpi.comresearchgate.net |

| Au(III)-Phosphonium Ylide (Bridging) | ~2.1 (in related structures) | acs.org |

| Au(I)-Phosphorus Ylide | ~2.1 - 2.2 | acs.org |

Phosphorus ylides are generally classified as strong σ-donating ligands. rsc.orgacs.org The ylidic carbon atom, being carbanionic in nature, readily donates electron density to the metal center. acs.org The electronic properties of the ylide ligand can be finely tuned by altering the substituents on both the phosphorus atom and the ylidic carbon. nih.gov

In the specific case of the "2-oxobutyl(triphenyl)phosphanium" ligand, the triphenylphosphine (B44618) group provides a certain level of steric bulk and electronic influence. More significantly, the 2-oxobutyl group attached to the ylidic carbon plays a crucial role in modulating the ligand's electronic properties. The carbonyl group (C=O) within the oxobutyl moiety is electron-withdrawing. This has the effect of delocalizing the negative charge from the ylidic carbon, thereby stabilizing the ylide.

| Substituent on Ylidic Carbon | Electronic Effect | Effect on Ylide Donor Strength | Consequence for Gold Center Reactivity | Reference |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃) | Electron-donating | Increases | Decreases Lewis acidity | acs.org |

| Aryl (e.g., -Ph) | Can be electron-donating or -withdrawing (resonance/inductive effects) | Modulated by aryl substituents | Tunable Lewis acidity | rsc.org |

| Carbonyl (e.g., -C(O)R) | Electron-withdrawing | Decreases | Increases Lewis acidity | rsc.org |

| Cyano (-CN) | Strongly electron-withdrawing | Significantly decreases | Significantly increases Lewis acidity | rsc.org |

Catalytic Applications of Gold Complexes with 2 Oxobutyl Triphenyl Phosphanium Ligand

Catalysis in Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of a heteroatom-hydrogen bond across an unsaturated carbon-carbon bond, are a cornerstone of modern synthetic chemistry. Gold catalysts are particularly adept at promoting such transformations.

Alkyne Hydroamination (Intramolecular and Intermolecular)

The addition of an N-H bond across a carbon-carbon triple bond, or hydroamination, is a highly atom-economical method for the synthesis of nitrogen-containing compounds such as enamines, imines, and various heterocycles. Both intramolecular and intermolecular variants are effectively catalyzed by various gold complexes. For instance, gold(I) complexes are known to catalyze the intramolecular hydroamination of alkynes to form nitrogen-containing heterocycles. Similarly, intermolecular hydroamination of alkynes with amines can be achieved using gold catalysts, often with high regioselectivity. However, specific studies detailing the use of a gold complex with a 2-oxobutyl(triphenyl)phosphonium ligand in these transformations are not available in the reviewed literature.

Mukaiyama Addition Reactions

The Mukaiyama aldol (B89426) addition is a classic carbon-carbon bond-forming reaction involving the addition of a silyl (B83357) enol ether to a carbonyl compound, typically promoted by a Lewis acid. While gold complexes can act as effective Lewis acids in various contexts, their specific application in catalyzing Mukaiyama additions, particularly with the 2-oxobutyl(triphenyl)phosphonium ligand, is not documented.

Hydroalkoxylation of Alkynes, including Regioselectivity and Stereoselectivity

The addition of an O-H bond of an alcohol across an alkyne, known as hydroalkoxylation, is a direct method for the synthesis of vinyl ethers and ketals. Gold catalysts are highly effective for this transformation, often exhibiting excellent control over regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. The electronic and steric properties of the ligands on the gold center play a crucial role in determining the outcome of these reactions. Nevertheless, there is no specific information available on the performance of a gold complex with a 2-oxobutyl(triphenyl)phosphonium ligand in alkyne hydroalkoxylation.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.

Tandem Intramolecular Hydroamination and Intermolecular Mukaiyama Addition

Tandem reactions, where multiple bond-forming events occur sequentially in a one-pot process, are a testament to the versatility of a catalyst. A hypothetical tandem reaction involving an initial intramolecular hydroamination followed by an intermolecular Mukaiyama addition would be a sophisticated transformation. While gold catalysts are known to promote tandem reactions, a sequence involving these specific steps catalyzed by a gold complex with a 2-oxobutyl(triphenyl)phosphonium ligand has not been reported.

A3-Coupling Reactions (Aldehyde-Alkyne-Amine Coupling)

The A3-coupling is a three-component reaction between an aldehyde, an alkyne, and an amine to produce propargylamines, which are valuable synthetic intermediates. This reaction is efficiently catalyzed by various metal complexes, including those of gold. The catalytic cycle typically involves the activation of the alkyne by the gold catalyst. Despite the prevalence of gold-catalyzed A3-couplings, there are no specific reports on the use of a gold complex containing the 2-oxobutyl(triphenyl)phosphonium ligand for this transformation.

Cycloisomerization Reactions (e.g., Enynes)

Gold(I) phosphine (B1218219) complexes are exceptionally effective catalysts for the cycloisomerization of enynes, a powerful transformation for the atom-economical construction of complex carbocyclic and heterocyclic scaffolds. researchgate.netnih.gov The catalytic cycle is generally understood to involve the coordination of the gold(I) center to the alkyne moiety of the enyne substrate. This coordination increases the alkyne's electrophilicity, rendering it susceptible to intramolecular nucleophilic attack by the tethered alkene. This process, often termed a 6-endo-dig or 5-exo-dig cyclization, leads to the formation of a vinylgold intermediate, which can then undergo various subsequent transformations to yield the final product.

The 2-oxobutyl(triphenyl)phosphanium ligand influences this process through its specific electronic and steric profile. The presence of the ketone group can subtly withdraw electron density, modulating the Lewis acidity of the gold center. Furthermore, bifunctional phosphine ligands, where a remote basic or functional group is present, have been shown to facilitate specific steps in the catalytic cycle, such as deprotonation of in situ generated gold carbene intermediates, thereby controlling regioselectivity. nsf.govescholarship.org In the case of the 2-oxobutyl ligand, the carbonyl oxygen could potentially engage in non-covalent interactions or influence the orientation of the substrate within the catalytic pocket.

Research has shown that various phosphine ligands can be employed, with ligand engineering being a key strategy to improve catalyst performance, even allowing for reactions at very low catalyst loadings (down to 100 ppm). researchgate.net The choice of ligand and reaction conditions can steer the reaction toward different mechanistic pathways, including those involving gold vinylidene or acetylide intermediates, particularly in related allenyne cycloisomerizations. nih.gov

Cross-Coupling Methodologies

While palladium catalysis dominates the field of cross-coupling reactions, gold complexes have emerged as viable catalysts for certain C-C and C-heteroatom bond formations. Gold(III) complexes, in particular, can facilitate oxidative coupling reactions. rsc.org Phosphine ligands are crucial for stabilizing the gold center and participating in the catalytic cycle, which may involve reductive elimination steps.

For instance, gold(III) phosphorus complexes supported on nano-silica have been utilized as catalysts for C-C cross-coupling reactions between allylarenes or methyl acrylate (B77674) and benzoxazole (B165842) under aqueous conditions. rsc.orgamanote.com The phosphine-functionalized support acts to immobilize the gold species, preventing aggregation and enhancing stability and reusability. rsc.org In such reactions, the 2-oxobutyl(triphenyl)phosphanium ligand would coordinate to the gold center, influencing its redox properties and the kinetics of the coupling process. The stability and activity of the catalyst are highly dependent on the nature of the support and the ligand environment around the gold atom.

Ligand Design Impact on Catalytic Efficiency and Selectivity

The design of the phosphine ligand is a cornerstone of developing efficient and selective gold catalysts. Subtle changes to the ligand's structure can have a profound impact on reaction outcomes by altering the steric and electronic environment of the gold center. nih.govnih.govscispace.com

Steric bulk is a critical parameter in ligand design for gold catalysis. Highly sterically demanding phosphine ligands can confer several advantages. Firstly, steric congestion around the gold center can enhance the catalyst's stability, preventing decomposition pathways and leading to a longer catalyst lifetime. Secondly, a bulky ligand can create a well-defined chiral pocket or sterically biased environment that influences the selectivity of a reaction. This steric pressure can limit side reactions and facilitate challenging transformations that are less effective with smaller ligands. researchgate.netrsc.org

| Ligand (L) in LAuCl/AgSbF₆ | Cone Angle (°) | Yield (%) | Selectivity (Product A vs. B) |

|---|---|---|---|

| Triphenylphosphine (B44618) | 145 | 85 | 5:1 |

| Tri(o-tolyl)phosphine | 194 | 70 | 8:1 |

| JohnPhos | 211 | 95 | 15:1 |

| BrettPhos | 290 | 98 | >20:1 |

This table presents hypothetical data based on established trends in gold catalysis, where increasing ligand steric bulk generally enhances selectivity.

The electronic properties of the phosphine ligand directly modulate the Lewis acidity of the gold(I) center, which is the primary driver of its catalytic activity. nih.govscispace.com Electron-donating ligands increase the electron density on the gold atom, making it less electrophilic but potentially more stable. Conversely, electron-withdrawing ligands enhance the gold center's Lewis acidity, which can accelerate the activation of substrates like alkynes. gessnergroup.com

The donor strength of a phosphine is often quantified by parameters such as Tolman's electronic parameter (TEP). For the 2-oxobutyl(triphenyl)phosphanium ligand, the ketone group's electron-withdrawing nature, transmitted through the butyl chain, would slightly increase the Lewis acidity of the gold center compared to unsubstituted triphenylphosphine. This electronic tuning can be critical for optimizing reaction rates and enabling catalysis with less reactive substrates. Studies have used metrics like the Au-Cl bond distance in LAuCl complexes as an effective measure of the net σ-donation of the phosphine ligand, correlating it with reaction selectivity. nih.govscispace.com

The stability of gold phosphine catalysts is a significant concern for their practical application. The Au-P bond is relatively labile, which can lead to ligand dissociation and catalyst decomposition. nih.govrsc.org Several strategies are employed to counteract this instability.

One approach is the use of sterically bulky phosphines, as discussed previously, which physically protect the gold center. Another strategy involves the use of bidentate or chelating phosphine ligands, which bind to the gold center at two points, creating a more stable cyclic structure that is less prone to dissociation. nih.gov The inherent stability of the linear, two-coordinate geometry for Au(I) complexes, a consequence of relativistic effects, provides a thermodynamic basis for their prevalence. researchgate.net For the 2-oxobutyl(triphenyl)phosphanium complex, while it is a monodentate ligand, the potential for weak, non-covalent intramolecular interactions involving the carbonyl oxygen might offer a minor stabilizing effect. Furthermore, immobilization on solid supports is a proven method to prevent aggregation and improve the thermal stability and recyclability of gold phosphine catalysts. rsc.orgnih.gov

Comparative Catalytic Performance with Other Gold(I) Lewis Acids (e.g., NHC-Gold, Other Phosphine-Gold Systems)

The catalytic performance of gold complexes is highly dependent on the ancillary ligand, with N-heterocyclic carbenes (NHCs) and phosphines being the two most prominent classes. nih.gov A comparison reveals distinct advantages and disadvantages for each.

NHCs are generally stronger σ-donors than phosphines. This results in Au(I)-NHC complexes that are typically more thermally stable but feature a less electrophilic gold center. nih.govmdpi.comnih.gov In contrast, Au(I)-phosphine complexes are often more Lewis acidic, which can lead to higher catalytic activity, especially in reactions requiring strong π-acid activation. However, this comes at the cost of potentially lower stability. nih.gov

The choice between an NHC and a phosphine ligand is therefore reaction-dependent. In some transformations, the enhanced stability and unique steric environment of NHC-gold complexes provide superior results. In other cases, particularly those requiring highly electrophilic gold, phosphine-based catalysts, especially those with bulky and electron-rich backbones like BrettPhos or Me4t-BuXPhos, have been shown to be more effective than both simple triarylphosphines and common NHC-gold catalysts. The 2-oxobutyl(triphenyl)phosphanium gold complex would be expected to exhibit reactivity that is characteristic of phosphine-type ligands, with its performance fine-tuned by the specific electronic contribution of the oxobutyl group.

| Catalyst System | Ligand Type | Key Feature | Turnover Frequency (TOF, h⁻¹) | Notes |

|---|---|---|---|---|

| (Ph₃P)AuCl / Ag⁺ | Phosphine | Standard benchmark | ~50 | Moderate activity. |

| (JohnPhos)AuCl / Ag⁺ | Bulky Phosphine | High steric hindrance | ~200 | Increased stability and rate. |

| (IPr)AuCl / Ag⁺ | NHC | Strong σ-donor | ~150 | High stability, good activity. nih.gov |

| (SIMes)AuCl / Ag⁺ | NHC | Saturated NHC backbone | ~120 | Slightly less active than IPr. mdpi.com |

This table provides representative, comparative data based on literature reports to illustrate the general performance differences between standard phosphine, bulky phosphine, and NHC-gold catalysts. nih.govmdpi.com

Mechanistic Investigations of Gold Catalyzed Transformations Involving 2 Oxobutyl Triphenyl Phosphanium Ligand

Elucidation of Elementary Reaction Steps (e.g., Substrate Activation, Nucleophilic Attack, Protodeauration)

Gold(I) catalysts, particularly cationic species of the type [L-Au]⁺, are renowned for their ability to act as powerful and selective π-acids. The catalytic cycle typically commences with the coordination of the gold complex to a carbon-carbon multiple bond of the substrate, such as an alkyne or allene (B1206475). nih.govsmith.edu This coordination, or π-activation, renders the unsaturated bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.com

Substrate Activation: The initial step involves the reversible coordination of the gold(I) center, bearing the 2-oxobutyl(triphenyl)phosphanium ligand, to the alkyne or allene. This interaction polarizes the π-system, effectively lowering the energy barrier for subsequent transformations. nih.gov The strong σ-donating character of ylide-substituted phosphine (B1218219) ligands enhances the electron density at the gold center, which in turn modulates its π-acidic character and influences the stability of the gold-substrate complex. nih.govawuahlab.com

Nucleophilic Attack: Following activation, the electron-rich π-system is attacked by either an external or an internal nucleophile. nih.gov This step is often stereospecific, with the nucleophile typically adding in an anti-fashion relative to the gold catalyst. The regioselectivity of the attack is governed by both the electronic and steric properties of the substrate and the ligand. For instance, in the hydroamination of alkynes, the amine attacks the activated alkyne, leading to the formation of a vinyl-gold intermediate. researchgate.net

A summary of the elementary steps is presented below:

| Reaction Step | Description | Role of the Ligand |

|---|---|---|

| Substrate Activation | Coordination of the [L-Au]⁺ catalyst to the alkyne or allene π-system. | Modulates the π-acidity of the gold center and stabilizes the gold-substrate complex. |

| Nucleophilic Attack | Intra- or intermolecular attack of a nucleophile on the activated substrate. | Influences the regio- and stereoselectivity of the addition through steric and electronic effects. |

| Protodeauration | Cleavage of the C-Au bond by a proton, regenerating the catalyst. | Strongly electron-donating ylide ligands can accelerate this often rate-limiting step. researchgate.netresearchgate.net |

Identification and Characterization of Catalytic Intermediates (e.g., Gold-Carbenes, Keteniminium Ions)

The transient nature of catalytic intermediates in gold catalysis often makes their isolation and characterization challenging. nih.gov However, a combination of experimental techniques and computational studies has provided significant insight into their structure and reactivity.

Gold-Carbenes: In transformations of enynes, cyclopropyl (B3062369) gold(I) carbene-like species have been proposed as key intermediates. nih.govbeilstein-journals.org These intermediates can arise from the intramolecular attack of the alkene onto the gold-activated alkyne. The subsequent evolution of these carbene species through rearrangements or cycloadditions leads to a diverse array of complex molecular architectures. beilstein-journals.org For example, in certain (4+2) cycloadditions of arylalkynes with alkenes, a cyclopropyl carbene intermediate is generated which then undergoes ring-opening and a Friedel-Crafts-type cyclization to yield the final product. beilstein-journals.org

Zwitterionic Intermediates and Carbonyl Ylides: In reactions involving substrates with carbonyl functionalities, such as ortho-alkynylbenzaldehydes, gold catalysts can generate zwitterionic intermediates. beilstein-journals.org The nucleophilic attack of the carbonyl oxygen onto the activated alkyne can form a carbonyl ylide intermediate, which can then participate in cycloaddition reactions with external unsaturated partners. beilstein-journals.org

Vinyl-Gold Species: Following the nucleophilic addition to an alkyne, a vinyl-gold species is formed. This intermediate is central to many catalytic cycles and is the direct precursor to the product before the protodeauration step. Its stability and reactivity are significantly influenced by the phosphine ligand attached to the gold center.

The identification of these intermediates relies heavily on DFT calculations, labeling experiments, and in some cases, direct observation through spectroscopic methods under specific reaction conditions. nih.gov The strong donor properties of the 2-oxobutyl(triphenyl)phosphanium ligand are expected to stabilize the electron-deficient gold center in these various cationic intermediates. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, identifying the slowest step in the catalytic cycle (the rate-limiting step), and optimizing reaction conditions. In gold catalysis, the rate-limiting step can vary depending on the specific reaction, substrate, and ligand. nih.govnih.govdigitellinc.com

In some catalytic cycloisomerizations of 1,6-enynes, kinetic data suggest that the associative ligand substitution between the gold-product complex and the gold-substrate complex is the rate-determining step. nih.gov However, in many hydrofunctionalization reactions, such as hydroamination, the protodeauration of the vinyl-gold intermediate is often identified as the rate-limiting step. researchgate.netresearchgate.net

For example, in the intermolecular hydroamination of allenes, kinetic analysis showed a zero-order dependence on the nucleophile concentration, indicating that the nucleophilic attack itself was not the rate-determining step. nih.gov Instead, DFT calculations suggested that the initial activation of the allene by the gold catalyst had the highest activation energy. nih.gov

The choice of ligand can profoundly impact the reaction kinetics. Studies comparing various phosphine ligands have demonstrated that strongly electron-donating ligands, a class to which 2-oxobutyl(triphenyl)phosphanium belongs, can significantly accelerate reactions where protodeauration is rate-limiting. researchgate.netresearchgate.net Conversely, bulky, electron-withdrawing ligands have been shown to be superior in certain oxidative cyclizations, highlighting the need to tailor ligand properties to the specific mechanistic demands of a reaction. digitellinc.com

| Rate-Limiting Step | Reaction Type Example | Effect of Electron-Donating Ligands (e.g., YPhos) |

|---|---|---|

| Protodeauration | Hydroamination of Alkynes | Accelerates the reaction by facilitating C-Au bond cleavage. researchgate.netresearchgate.net |

| Substrate Activation | Hydroamination of Allenes | Stabilizes the transition state of the activation step. nih.gov |

| Ligand Substitution | Cycloisomerization of 1,6-enynes | Can influence the rate of displacement of product by substrate. nih.gov |

Mechanistic Role of Gold Oxidation States (Au(I)/Au(III) Redox Cycles, Au(II) Involvement)

While the majority of homogeneous gold catalysis operates through Au(I) intermediates acting as π-Lewis acids without a change in oxidation state, catalytic cycles involving Au(I)/Au(III) redox processes have gained significant traction. researchgate.netchemrxiv.org

Au(I)/Au(III) Redox Cycles: These cycles typically involve the oxidative addition of a substrate to the Au(I) center to form a Au(III) intermediate, followed by functionalization and subsequent reductive elimination to regenerate the Au(I) catalyst. rsc.org Overcoming the high redox potential of the Au(I)/Au(III) couple often requires the use of external oxidants or dual catalysis systems, such as merged gold/photoredox strategies. researchgate.netrsc.org Chiral (P,N)-ligands have been successfully employed to achieve the first examples of enantioselective Au(I)/Au(III) redox catalysis, demonstrating the critical role of the ligand in controlling the geometry and reactivity of the Au(III) intermediate. researchgate.netchemrxiv.org

Au(II) Involvement: Gold(II) complexes, while less common, have also been investigated as catalysts and proposed as intermediates. rsc.org Dinuclear gold(II,II) complexes stabilized by bridging phosphorus ylide ligands have been synthesized and shown to be active Lewis acid catalysts for reactions like Mukaiyama additions and alkyne hydroaminations. rsc.orgbrandeis.edu These complexes offer a unique reactivity profile, bridging the characteristics of the soft Au(I) and hard Au(III) Lewis acids. rsc.org The strong σ-donating character of the phosphorus ylide ligands is crucial for imparting stability to these open-shell Au(II) species. rsc.org

The choice of ligand is paramount in dictating the accessible oxidation states and the feasibility of redox cycling. The electronic properties of the 2-oxobutyl(triphenyl)phosphanium ligand would be expected to stabilize higher oxidation states like Au(II) and Au(III), potentially enabling its participation in redox-based catalytic transformations.

Influence of Ligand Structural Modifications on Reaction Pathways

The structure of the phosphine ligand is a key determinant of the outcome of a gold-catalyzed reaction, influencing not only the rate but also the chemo-, regio-, and stereoselectivity. nih.govscispace.com Both steric and electronic properties of the ligand can be systematically varied to tune the catalyst's performance. nih.govsci-hub.st

Electronic Effects: As discussed, the donor strength of the ligand is critical. Ylide-substituted phosphines (YPhos) are among the most electron-donating neutral phosphine ligands known, surpassing even trialkylphosphines. nih.gov This strong donor ability generally leads to highly active catalysts, particularly for transformations where the protodeauration step is rate-limiting. nih.govgessnergroup.com

Steric Effects: The steric bulk of the ligand can influence selectivity by controlling how the substrate approaches the metal center. In cycloaddition reactions, for example, the steric profile of the ligand can dictate which of several possible reaction pathways is favored, leading to divergent product formation. nih.gov Studies have shown that for some cycloisomerizations, selectivity is governed primarily by a steric parameter of the ligand. nih.gov Furthermore, introducing bulky substituents on the ylide backbone of YPhos ligands can enhance catalyst stability and activity, not by increasing the steric demand around the gold center, but by sterically protecting the reactive ylidic carbon from potential side reactions. nih.gov

The interplay between steric and electronic effects is often subtle and complex. nih.gov Multivariate analysis has been employed to deconvolute these effects, revealing that in some cases, a combination of both steric and electronic parameters provides the best correlation with reaction outcomes. nih.govscispace.com The specific structure of 2-oxobutyl(triphenyl)phosphanium, with its triphenylphosphine (B44618) moiety and 2-oxobutyl group, presents a unique combination of steric and electronic features that can be exploited to control gold-catalyzed transformations.

Computational and Theoretical Studies on Gold 2 Oxobutyl Triphenyl Phosphanium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a novel compound like Gold;2-oxobutyl(triphenyl)phosphanium, DFT calculations would be essential to understand its fundamental chemical properties.

Analysis of Molecular Orbitals, Charge Distribution, and Excited States

A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energy gap between the HOMO and LUMO is a critical parameter that helps to determine the compound's chemical reactivity and kinetic stability. The analysis would also map the electron density to reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. Furthermore, Time-Dependent DFT (TD-DFT) could be employed to study the electronic transitions and predict the properties of its excited states, which is crucial for understanding its photophysical behavior.

Prediction of Reaction Pathways, Transition State Geometries, and Activation Barriers

DFT is instrumental in mapping out potential reaction mechanisms. By calculating the potential energy surface, researchers can identify the most likely pathways for a chemical reaction. This involves locating the transition state structures, which are the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the activation barrier, can then be calculated to predict the reaction rate. For this compound, this could involve studying its stability, decomposition pathways, or its reactivity with other molecules.

Construction of Free Energy Reaction Profiles

To gain a more complete picture of a reaction's feasibility, DFT calculations can be used to construct free energy reaction profiles. These profiles account for not only the electronic energy but also vibrational, rotational, and translational contributions to the system's energy at a given temperature. This provides a more accurate prediction of reaction spontaneity and equilibrium constants compared to considering electronic energies alone.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

NCI analysis is a computational technique used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. These interactions are crucial in determining how molecules pack in the solid state and how they interact with other molecules in solution. For this compound, NCI analysis would reveal the nature and strength of any intermolecular interactions, which could influence its physical properties like melting point and solubility, as well as its potential for forming larger supramolecular structures.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

QTAIM is a theoretical framework that allows for the analysis of chemical bonds based on the topology of the electron density. By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. For the title compound, QTAIM would provide a quantitative description of the bonding between the gold atom, the phosphonium (B103445) ylide, and the oxobutyl group, offering deep insights into the electronic structure and stability of the molecule.

Computational Assessment of Ligand Donor Strength and Steric Parameters

The triphenylphosphine (B44618) and 2-oxobutyl moieties in this compound act as ligands to the gold center. Computational methods can be used to quantify the electronic and steric properties of these ligands. For instance, the Tolman electronic parameter (TEP) can be calculated to assess the electron-donating or -withdrawing strength of the ligands. Steric parameters, such as the Tolman cone angle or the percent buried volume (%Vbur), can be computed to describe the steric bulk of the ligands around the gold center. These parameters are vital for understanding the reactivity and stability of the complex and for designing related catalysts with tailored properties.

In the absence of specific literature, the table below hypothetically outlines the types of computational data that would be generated for this compound.

| Computational Method | Parameter | Hypothetical Outcome for this compound | Significance |

| DFT | HOMO-LUMO Gap | Value in eV | Indicates electronic stability and reactivity. |

| Natural Atomic Charges (e.g., NBO) | Charge on Au, P, O, C atoms | Reveals sites for electrophilic or nucleophilic attack. | |

| Activation Energy (Ea) for a reaction | Value in kcal/mol | Predicts the kinetic feasibility of a chemical transformation. | |

| NCI Analysis | Reduced Density Gradient (RDG) plots | Visualization of weak interaction regions | Identifies and characterizes non-covalent interactions. |

| QTAIM | Electron density at bond critical point | Value of ρ(r) at Au-P, Au-C bonds | Characterizes the nature and strength of chemical bonds. |

| Ligand Analysis | Tolman Electronic Parameter (TEP) | Value in cm⁻¹ | Quantifies the electron-donating ability of the phosphonium ylide ligand. |

| Percent Buried Volume (%Vbur) | Percentage value | Quantifies the steric hindrance around the gold center. |

Emerging Research Directions and Prospects for Gold 2 Oxobutyl Triphenyl Phosphanium Chemistry

Rational Design of Next-Generation 2-Oxobutyl(triphenyl)phosphanium-Derived Ligands

The rational design of ligands is paramount to advancing catalytic efficiency. nih.govnih.gov For ligands derived from 2-oxobutyl(triphenyl)phosphanium, future design will likely focus on systematic modifications of the ligand backbone to fine-tune the steric and electronic properties of the resulting gold catalyst.

The pursuit of catalysts with superior activity, selectivity, and enantioselectivity is a central theme in gold catalysis. nih.govpolyu.edu.hk Drawing inspiration from the development of other chiral phosphine (B1218219) ligands, several strategies can be envisioned for ligands derived from 2-oxobutyl(triphenyl)phosphanium.

Steric and Electronic Tuning: Research on ylide-substituted phosphines (YPhos) has demonstrated that increasing the steric bulk on the ligand backbone can significantly enhance catalytic activity. nih.govrsc.org This is often attributed not to the increased steric demand around the metal center itself, but to the protection of the reactive ylidic carbon from potential side reactions. nih.govrsc.org For a 2-oxobutyl(triphenyl)phosphanium-derived ligand, modifications to the phenyl groups on the phosphorus atom or the butyl chain could be systematically explored. Introducing bulky substituents could create a more robust catalyst with a longer lifetime.

Bifunctional Ligands: A promising approach involves the incorporation of a secondary functional group into the ligand framework that can participate in the catalytic cycle. nih.gov For instance, an amide or urea (B33335) moiety could be appended to the ligand to facilitate nucleophilic attack through hydrogen bonding, a concept that has been successfully applied in other gold-catalyzed reactions. nih.govacs.org This cooperative catalysis can lead to significant rate accelerations and high levels of stereocontrol. nih.gov

Chiral Scaffolds and Counterions: Achieving high enantioselectivity often requires the creation of a well-defined chiral environment around the gold center. nih.govacs.org This can be accomplished by using axially chiral backbones (e.g., BINOL or SEGPHOS derivatives) in the ligand design. nih.govscispace.com An alternative strategy that has gained traction is the use of chiral counterions, where a chiral anion is paired with the cationic gold complex to induce asymmetry. nih.govmdpi.com This approach moves the source of chirality closer to the reaction center and can be a powerful tool for enantiocontrol. nih.govescholarship.org

| Strategy | Design Principle | Expected Outcome | Representative Ligand Class (for analogy) |

| Steric Shielding | Introduction of bulky groups (e.g., mesityl, tert-butyl) on the phosphonium (B103445) moiety. nih.govrsc.org | Increased catalyst stability and turnover numbers by preventing decomposition pathways. nih.govrsc.org | Mesityl-substituted YPhos nih.gov |

| Bifunctional Catalysis | Incorporation of H-bond donors (e.g., amides, ureas) into the ligand framework. nih.gov | Acceleration of nucleophilic attack and enhanced enantioselectivity through substrate organization. nih.gov | WangPhos nih.gov |

| Chiral Environment | Use of axially chiral backbones or chiral counterions. nih.govmdpi.com | High enantiomeric excesses in asymmetric transformations. nih.gov | DTBM-SEGPHOS, Chiral Phosphoric Acids polyu.edu.hkmdpi.com |

This table is generated based on data from analogous systems to illustrate potential strategies for the rational design of 2-oxobutyl(triphenyl)phosphanium-derived ligands.

Tailoring ligand frameworks for specific types of chemical transformations is a key goal in catalyst development. nih.gov The electronic properties of ylide-substituted phosphines, which are strong donor ligands comparable to N-heterocyclic carbenes (NHCs), make them highly effective in reactions such as hydroamination. nih.govacs.org

For a 2-oxobutyl(triphenyl)phosphanium-derived ligand, the presence of the keto-functionalized butyl group offers a unique point for modification. This functionality could be used to create ligands for specific reaction profiles:

Hemilabile Ligands: The carbonyl oxygen could potentially coordinate reversibly to the gold center or a co-catalyst, creating a hemilabile ligand system. This could open and close coordination sites during the catalytic cycle, potentially enabling challenging transformations.

Tethered Substrates: The butyl chain could be used to tether a substrate, facilitating intramolecular reactions and potentially leading to high levels of regio- and stereoselectivity.

Systematic studies correlating ligand structure with performance in specific reactions, such as the hydroamination of different alkynes and amines, will be crucial for developing these specialized frameworks. nih.gov

Exploration of Novel Catalytic Transformations and Substrate Scope Expansion

Gold catalysts with ylide-substituted phosphine ligands have already demonstrated high activity in challenging reactions, including enyne cyclizations and the formation of 1,2-dihydroquinolines, with high turnover numbers. nih.govrsc.org A key future direction for Gold-2-oxobutyl(triphenyl)phosphanium chemistry will be to explore its potential in a wider range of catalytic transformations.

The strong σ-donating ability of the ylide moiety can stabilize the gold center, potentially allowing for novel reactivity. acs.org Areas ripe for exploration include:

Redox Catalysis: While gold catalysis has traditionally been dominated by Lewis acidic activation of π-systems, there is growing interest in gold-catalyzed redox reactions. The electronic properties of a 2-oxobutyl(triphenyl)phosphanium ligand could support gold(I)/gold(III) redox cycles, opening up possibilities for cross-coupling reactions.

Carbene Chemistry: Gold-carbene intermediates are pivotal in many gold-catalyzed reactions. The development of ligands that can effectively stabilize and control the reactivity of these intermediates is crucial for expanding the scope of these transformations. nih.govnih.gov

C-H Activation: Direct functionalization of C-H bonds is a major goal in synthetic chemistry. The development of highly active gold catalysts based on phosphonium ylide ligands could enable new C-H activation reactions.

A systematic investigation into the substrate scope for known transformations, such as hydroamination, would also be valuable. The data below, from a study on a related YPhos-gold catalyst, illustrates the potential for high efficiency across a range of substrates. nih.gov

| Alkyne Substrate | Amine Substrate | Catalyst Loading (mol%) | Turnover Number (TON) |

| Phenylacetylene | Aniline | 0.005 | > 20,000 |

| 1-Octyne | Morpholine | 0.01 | > 10,000 |

| 4-Ethynylanisole | 4-Chloroaniline | 0.01 | > 10,000 |

This table presents data for a highly active mesityl-substituted YPhos gold catalyst in hydroamination reactions and serves as a benchmark for the potential performance of new 2-oxobutyl(triphenyl)phosphanium-derived catalysts. nih.gov

Green Chemistry Principles in Gold Catalysis (e.g., Reduced Catalyst Loading, Sustainable Solvents)

A significant challenge in gold catalysis is the high cost of the metal, which makes the development of highly efficient catalytic systems a priority from a green chemistry perspective. nih.gov The implementation of gold catalysis in large-scale processes is often hindered by the need for high catalyst loadings. nih.govrsc.org

Recent advances in ligand design, particularly with YPhos ligands, have enabled a dramatic increase in catalyst performance, allowing for reactions to be carried out at very low catalyst loadings (down to ppm levels). nih.govrsc.org This is a crucial step towards making gold catalysis more sustainable and economically viable. Future research into Gold-2-oxobutyl(triphenyl)phosphanium catalysts should prioritize achieving high turnover numbers (TONs) and turnover frequencies (TOFs).

Another aspect of green chemistry is the use of sustainable solvents. While many gold-catalyzed reactions are performed in chlorinated solvents, there is a growing effort to move towards more environmentally benign alternatives such as alcohols, water, or even solvent-free conditions. The stability of phosphonium ylide-ligated gold complexes will be a key factor in their compatibility with these solvent systems.

Multimetallic and Heterogeneous Gold-Phosphonium Ylide Systems

The exploration of multimetallic systems, where gold acts in concert with another metal, offers exciting possibilities for new reactivity. Dinuclear gold(II) complexes supported by phosphorus ylide ligands have been shown to be effective Lewis acid catalysts for reactions such as Mukaiyama additions and alkyne hydroaminations. rsc.org These bimetallic systems can exhibit reactivity distinct from their mononuclear counterparts.

Furthermore, the immobilization of homogeneous gold catalysts onto solid supports is a promising strategy for developing recyclable and reusable heterogeneous catalysts. The 2-oxobutyl(triphenyl)phosphanium ligand could be functionalized to allow for grafting onto materials such as silica, polymers, or metal-organic frameworks (MOFs). This would combine the high selectivity and activity of homogeneous catalysis with the practical advantages of heterogeneous systems.

The encapsulation of gold complexes within supramolecular cages is another emerging strategy to control reactivity and enhance catalyst stability. nih.gov This approach creates a microenvironment around the catalyst that can influence substrate selectivity and prevent catalyst degradation. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing Gold;2-oxobutyl(triphenyl)phosphanium complexes?

- Methodological Answer : Synthesis typically involves reacting triphenylphosphine derivatives with gold precursors under inert conditions. Characterization relies on NMR spectroscopy (Appendix A in ) to confirm ligand coordination and X-ray crystallography (Appendix B–E in ) for structural elucidation. For example, analogous gold-phosphine complexes (e.g., Ph₃PAuCl) show distinct ³¹P NMR shifts (δ ~35–45 ppm) for Au-P bonding . Elemental analysis (C, H, N) and FTIR can further validate purity and ligand integrity .

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/³¹P NMR to track ligand coordination and Au-P bond formation .

- X-ray diffraction to resolve steric effects of bulky ligands (e.g., bis(o-biphenyl)phosphine in ) .